1-(2-Isothiocyanatoethyl)-4-methoxybenzene
Overview
Description
The compound "1-(2-Isothiocyanatoethyl)-4-methoxybenzene" is a chemical that appears to be related to various research areas, including the formation of carbonyl ylides, ligand-pair formation, and the study of methoxybenzenes. Although none of the provided papers directly discuss this compound, they do provide insights into related chemical structures and reactions that could be relevant for understanding its properties and synthesis.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the formation of carbonyl ylides can be achieved through the 1,3-dipolar cycloaddition of 1-methoxy-2-benzopyrylium-4-olate with isothiocyanates, as described in the study of the reactions of this ylide with various aryl isothiocyanates . This suggests that similar methods could potentially be applied to synthesize the compound by modifying the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For example, the structure of a 2:1-adduct formed with phenyl isothiocyanate was elucidated, revealing a monoclinic crystal system with specific unit-cell dimensions . Similarly, the structure of a pseudo-complex formed between triphenyltin isothiocyanate and 1-(salicylideneimino)-2-methoxybenzene was reported, showing a monoclinic space group and details of the crystal packing . These findings provide a basis for predicting the molecular structure of "1-(2-Isothiocyanatoethyl)-4-methoxybenzene" by analogy.
Chemical Reactions Analysis
The chemical reactions involving methoxybenzenes and isothiocyanates are diverse. The formation of pseudo-complexes and the behavior of these compounds in various chemical environments have been studied . The reactivity of isothiocyanates with carbonyl ylides indicates that "1-(2-Isothiocyanatoethyl)-4-methoxybenzene" may also undergo cycloaddition reactions, potentially leading to a variety of adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzenes have been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . These studies provide insights into the conformation and electronic properties of the methoxy groups, which are relevant for understanding the behavior of "1-(2-Isothiocyanatoethyl)-4-methoxybenzene" . Additionally, the photoluminescent properties of related compounds have been explored, indicating that the compound may also exhibit interesting optical properties .
Scientific Research Applications
Crystal Structure Studies : Research by Harder et al. (1988) has delved into the crystal structure of 1-lithio-2-methoxybenzene with tetramethylethylenediamine (TMEDA). This work is significant for understanding the molecular architecture and potential applications in crystallography and material science.
Ligand-pair Formation Studies : Charland et al. (1989) investigated the formation of a pseudo-complex between triphenyltin isothiocyanate and 1-(salicylideneimino)-2-methoxybenzene. This research, detailed in their study, contributes to our understanding of complex formation and ligand interactions, which are crucial in fields like coordination chemistry and materials science.
Volatile Compound Analysis in Grains : The study of volatile methoxybenzene compounds in grains by Seitz and Ram (2000) highlights the role of these compounds in off-odors. This has implications for food science and quality control in agriculture.
Metallation Reactions in Organic Chemistry : The research by Cabiddu et al. (1993) on metallation reactions of (alkylthio)methoxybenzenes provides insights into organic synthesis and the behavior of these compounds under different conditions.
Studies on Substituted Methoxybenzenes : The work of Fun et al. (1997) on the structures of various methoxybenzenes contributes to our understanding of molecular structures and their implications in material science and molecular engineering.
Kinetics in Organic Synthesis : Wang et al. (2010) investigated the kinetics of reactions between 1,2,4-trichlorobenzene and sodium methoxide, as reported in their study. This research is crucial for understanding reaction mechanisms and kinetics in organic chemistry.
Electrochemical Studies : Gitkis and Becker (2006) explored the electrochemical thiocyanation of methoxybenzene. Their findings, presented in this paper, are important for understanding electrochemical processes in organic synthesis.
properties
IUPAC Name |
1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-12-10-4-2-9(3-5-10)6-7-11-8-13/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZVGEJTLPEYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368441 | |
Record name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isothiocyanatoethyl)-4-methoxybenzene | |
CAS RN |
17427-37-1 | |
Record name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-isothiocyanatoethyl)-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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